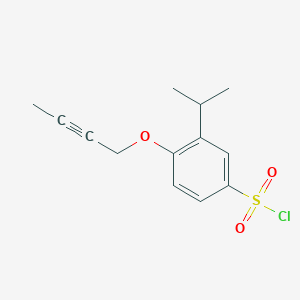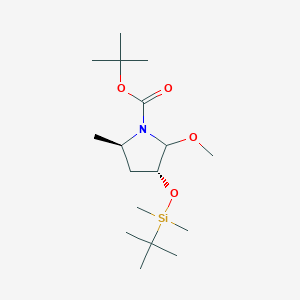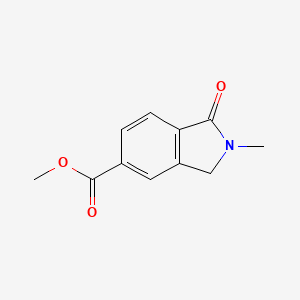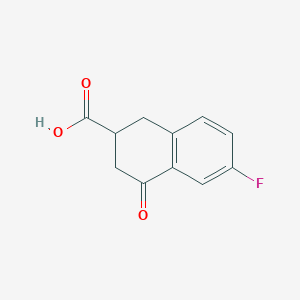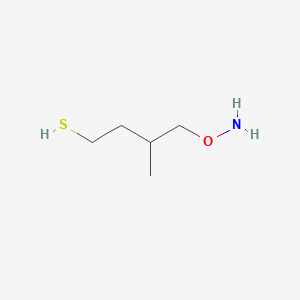
4-(Aminooxy)-3-methylbutane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminooxy)-3-methylbutane-1-thiol is an organic compound characterized by the presence of an aminooxy group (-ONH2) and a thiol group (-SH) attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminooxy)-3-methylbutane-1-thiol typically involves the introduction of the aminooxy group and the thiol group onto a butane backbone. One common method involves the reaction of 3-methylbutane-1-thiol with hydroxylamine derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium and may require the use of catalysts such as aniline or phenylenediamine derivatives to accelerate the formation of the oxime bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminooxy)-3-methylbutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxime bond can be reduced to form amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the aminooxy group in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-(Aminooxy)-3-methylbutane-1-thiol has several applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through oxime ligation and other click chemistry reactions.
Biology: Employed in bioconjugation techniques to label proteins and peptides.
Medicine: Potential use in drug development as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Aminooxy)-3-methylbutane-1-thiol involves its reactivity with carbonyl compounds to form stable oxime bonds. The aminooxy group acts as a nucleophile, attacking the electrophilic carbonyl carbon, leading to the formation of an oxime linkage. This reaction is highly chemoselective and can be performed under mild conditions, making it suitable for various applications .
Comparación Con Compuestos Similares
Similar Compounds
Aminooxyacetic acid: Contains an aminooxy group and is used in similar bioconjugation reactions.
Aminooxyethyl propionate: Another aminooxy-containing compound used in analytical chemistry.
Uniqueness
4-(Aminooxy)-3-methylbutane-1-thiol is unique due to the presence of both an aminooxy group and a thiol group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a versatile reagent in synthetic and analytical chemistry.
Propiedades
Fórmula molecular |
C5H13NOS |
|---|---|
Peso molecular |
135.23 g/mol |
Nombre IUPAC |
O-(2-methyl-4-sulfanylbutyl)hydroxylamine |
InChI |
InChI=1S/C5H13NOS/c1-5(2-3-8)4-7-6/h5,8H,2-4,6H2,1H3 |
Clave InChI |
OPTPHFWXFKPYFK-UHFFFAOYSA-N |
SMILES canónico |
CC(CCS)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one](/img/structure/B12835977.png)
![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12835979.png)
![Pyrido[2,3-c]pyridazin-4(1h)-one](/img/structure/B12835986.png)
![Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12835987.png)
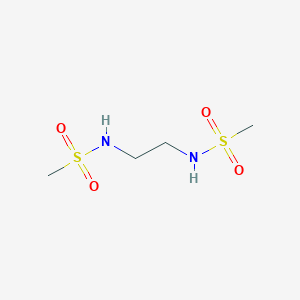


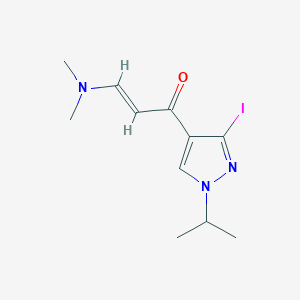
![7-Chloro-2-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12836020.png)
